molecular formula C8H8BrN3 B1381963 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine CAS No. 1519247-33-6

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B1381963
CAS No.: 1519247-33-6
M. Wt: 226.07 g/mol
InChI Key: UETPUFWPKIBKET-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 1500190-82-8) is a high-value chemical intermediate with significant potential in pharmaceutical and medicinal chemistry research. This compound features a bromo substituent at the 6-position and an amino group at the 2-position on the imidazo[1,2-a]pyridine scaffold, making it a versatile building block for the synthesis of more complex, functionalized molecules . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its diverse pharmacological properties . Recent scientific investigations highlight that novel derivatives based on this scaffold exhibit promising anti-cancer activities by suppressing key signaling pathways such as NF-κB and STAT3, which are crucial in cancer cell proliferation and inflammation . Furthermore, such compounds can modulate the expression of proteins like Bcl-2 and BAX, indicating a potential to induce apoptosis in cancer cells . The presence of the bromo group on this molecule enables further functionalization via modern cross-coupling reactions, allowing researchers to explore a wide array of structural analogs for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to develop novel bioactive molecules targeting a range of conditions, including breast and ovarian cancers, as well as inflammatory diseases .

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-2-8-11-7(10)4-12(8)3-6(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETPUFWPKIBKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈BrN₃. Its structure features an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the seventh position of the imidazo ring. These substituents significantly influence its reactivity and biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial cell wall synthesis and interfering with DNA replication. The presence of the bromine atom enhances its binding affinity to specific enzymes or receptors.
  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Compound Substituents Biological Activity MIC (μM)
This compoundAmino at C2, Bromo at C6, Methyl at C7Antimicrobial & Anticancer0.03 - 5.0
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridineSimilar structure but different amino positioningModerate antimicrobial>10
6-Methylimidazo[1,2-a]pyridineLacks bromine substituentKnown mutagenicityNot applicable

The presence of specific substituents such as bromine and amino groups has been shown to enhance the compound's potency against various pathogens and cancer cell lines.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant activity against multidrug-resistant Mycobacterium tuberculosis strains with a minimum inhibitory concentration (MIC) ranging from 0.07 to 0.14 μM. The results suggest that structural modifications could further enhance its efficacy against resistant strains .
  • Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation pathways. The compound showed IC50 values below 10 μM in several tested lines, indicating potent anticancer properties .
  • Toxicity Assessment : Toxicological studies indicated that while exhibiting significant biological activity, the compound also showed non-cytotoxic effects against normal cell lines (IC50 > 128 μM), suggesting a favorable safety profile for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

ABMIP and its analogs have shown promising activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). Recent studies highlight the compound's ability to inhibit both replicating and non-replicating forms of Mtb. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency against drug-resistant strains.

Case Study: Anti-TB Activity

  • A study identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .
  • Specific compounds demonstrated exceptional activity against MDR and extensively drug-resistant (XDR) strains, with MIC values as low as 0.004 μM .

Cancer Research

The potential of ABMIP in oncology is another area of active investigation. Compounds derived from imidazo[1,2-a]pyridine structures have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

  • In vitro studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines while maintaining low toxicity towards normal cells .
  • The SAR analysis suggests that specific substitutions on the imidazo ring can enhance selectivity for cancer cells.

Antiviral Properties

Emerging research indicates that ABMIP may also possess antiviral properties. The compound's mechanism of action is under investigation, focusing on its ability to disrupt viral replication processes.

Potential Applications

  • Preliminary data suggest activity against various viruses; however, further studies are required to elucidate the specific mechanisms and efficacy in vivo.

Synthesis and Green Chemistry

The synthesis of ABMIP has been optimized through environmentally friendly methodologies, enhancing its accessibility for research and development purposes.

Synthesis Techniques

  • Recent advancements include a one-pot synthesis method that yields high purity without the need for harsh reagents or conditions . This approach not only reduces environmental impact but also streamlines the production process for pharmaceutical applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of ABMIP is crucial for developing more effective derivatives. Variations in substituents significantly influence biological activity and pharmacokinetic properties.

Key Findings

  • Modifications at the 2 and 3 positions of the imidazo ring can lead to improved antibacterial activity while reducing cytotoxicity in mammalian cells .
  • The introduction of bulky lipophilic groups has been associated with enhanced potency against Mtb, indicating a pathway for designing next-generation anti-TB agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, which critically influence electronic properties, steric effects, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications Reference IDs
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine Br (C6), Me (C7), NH2 (C2) C₈H₈BrN₃ Kinase inhibition, CDK2 targeting
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (C6), Me (C3) C₈H₇BrN₂ Predicted collision cross-section: 69.2 Ų (CID 23537418)
6-Bromo-7-methylimidazo[1,2-a]pyridine Br (C6), Me (C7) C₈H₇BrN₂ Intermediate for further functionalization (CAS 116355-18-1)
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate NH2 (C6), Me (C7), COOEt (C2) C₁₁H₁₃N₃O₂ Enhanced solubility due to ester group; antiviral applications
8-Amino-6-bromoimidazo[1,2-a]pyridine Br (C6), NH2 (C8) C₇H₆BrN₃ CDK2 inhibitor; forms N–H⋯N hydrogen bonds in crystal lattice
Key Observations:
  • Amino Group: The presence of NH2 at C2 (vs. C8 in ) alters hydrogen-bonding capacity, impacting interactions with kinase active sites .
  • Bromine : All brominated analogs exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions in medicinal chemistry applications .

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding: The amino group in 8-amino-6-bromoimidazo[1,2-a]pyridine forms N–H⋯N bonds critical for crystal packing and target binding . In contrast, the 7-methyl group in the target compound may disrupt such interactions, necessitating structural optimization .
  • Planarity : All analogs exhibit near-planar fused rings (r.m.s. deviation < 0.024 Å), ensuring minimal steric clash in protein binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted 2-aminoimidazoles and brominated pyridine derivatives. For example, a reflux method using ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in ethanol with NaHCO₃ yields 65% of the product . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of diaminopyridine to bromopyruvate), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, asymmetric unit analysis reveals three independent molecules with N–H⋯N hydrogen bonds (bond lengths: 2.85–3.05 Å) .
  • NMR : ¹H NMR shows characteristic peaks for the amino group (δ 5.8–6.2 ppm, broad singlet) and methyl substituents (δ 2.3–2.5 ppm, singlet). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons (δ 115–125 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how does bromination affect bioactivity?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, antiviral, and anti-inflammatory properties. Bromination at the 6-position enhances electrophilicity, improving binding to targets like cyclin-dependent kinases (CDKs) and benzodiazepine receptors. For example, 6-bromo derivatives show 3–5× higher inhibitory activity against CDK2 compared to non-brominated analogs .

Advanced Research Questions

Q. How can reaction mechanisms for imidazo[1,2-a]pyridine synthesis be validated, particularly regarding regioselectivity?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via time-resolved ¹H NMR to identify rate-determining steps (e.g., cyclization vs. bromination).
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states and regioselectivity. For example, bromine’s electron-withdrawing effect lowers the activation energy for cyclization at the 6-position by 8–12 kcal/mol .
  • Isotopic Labeling : Use ¹⁵N-labeled 2-aminoimidazoles to track nitrogen incorporation into the pyridine ring .

Q. How can contradictory data on crystallization behavior or bioassay results be resolved?

  • Methodological Answer :

  • Crystallization Analysis : Compare polymorphs via Differential Scanning Calorimetry (DSC) and PXRD. For example, monoclinic (P2₁/c) vs. triclinic (P1̄) systems may arise due to solvent polarity (ethanol vs. DMF) .
  • Bioassay Reproducibility : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) and use standardized assay conditions (e.g., 10% FBS, 48-hour incubation) to mitigate variability .

Q. What computational tools are recommended for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to optimize LogP (target: 1–3), aqueous solubility (>50 μM), and cytochrome P450 inhibition profiles .
  • Molecular Docking : Autodock Vina or Schrödinger Glide screens derivatives against target proteins (e.g., CDK2 PDB: 1HCL). Bromine’s van der Waals interactions with Leu83 and Asp86 improve binding affinity (ΔG: −9.2 kcal/mol vs. −7.5 kcal/mol for non-brominated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine

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